molecular formula C10H12BrNO B8510276 3-(4-Bromophenyl)butanamide

3-(4-Bromophenyl)butanamide

Cat. No.: B8510276
M. Wt: 242.11 g/mol
InChI Key: VRPMKKZTRHKBKE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)butanamide is a brominated aromatic compound featuring a butanamide backbone with a 4-bromophenyl substituent. Its structure combines a hydrophobic bromophenyl group with a polar amide functional group, enabling diverse interactions with biological targets.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(4-bromophenyl)butanamide

InChI

InChI=1S/C10H12BrNO/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

VRPMKKZTRHKBKE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Anti-Quorum Sensing Activity: Substituent-Dependent Efficacy

Compound : 2-(4-Bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide (Compound 10)

  • Structure : Shares the 4-bromophenyl group but includes a complex N-substituent (2-oxotetrapyridinefuran-3-yl).
  • Activity: Demonstrated potent anti-QS activity against Pseudomonas aeruginosa, disrupting bacterial communication without affecting bacterial or mammalian cell viability .
  • Key Insight : The extended N-substituent likely enhances target specificity toward QS receptors, suggesting that side-chain modifications in 3-(4-Bromophenyl)butanamide could optimize similar activity.

Anti-Inflammatory Analogs: Role of Heterocyclic Moieties

Compounds :

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

  • Structure : Replace the amide group with a 1,3,4-oxadiazole ring linked to substituted phenyl groups.
  • Activity : Exhibited 59.5% and 61.9% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) .
  • Key Insight : The oxadiazole ring’s electron-withdrawing properties may improve binding to cyclooxygenase (COX) enzymes, highlighting the importance of heterocyclic systems in modulating inflammation.

Coumarin Derivatives: Extended Aromatic Systems

Compounds : Brodifacoum and Difethialone

  • Structure: Incorporate 4-(4-bromophenyl)phenyl groups into coumarin or thiochromenone scaffolds.
  • Key Insight : The extended aromatic system in these derivatives enhances hydrophobic interactions with inflammatory targets, suggesting that this compound’s simpler structure may limit its potency in this context.

Anticancer Agents: Functional Group Diversity

Compound : BOS-93 (3-(3-bromo-5-methoxy-4-(3-(piperidin-1-yl)propoxy)benzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide)

  • Structure : Combines a bromophenyl group with a sulfonamide and indoline moiety.
  • Key Insight : The sulfonamide group and benzylidene scaffold enable multi-target interactions, emphasizing that functional group additions to this compound could expand its therapeutic scope.

Thiourea Derivatives: Hydrogen Bonding Modifications

Compound: 1-(4-Bromophenyl)-3-butanoylthiourea

  • Structure : Replaces the amide group with a thiourea moiety.
  • Activity : Structural data (X-ray crystallography) confirms planar geometry, which may influence DNA intercalation or enzyme binding .
  • Key Insight : Thiourea’s sulfur atom alters hydrogen bonding and solubility, suggesting that this compound’s amide group provides distinct pharmacokinetic advantages.

Positional Isomers: Meta vs. Para Substitution

Compound: N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

  • Structure : Features a meta-bromophenyl group instead of para.
  • Activity: Physicochemical data (molecular formula: C₁₇H₁₇BrClNO₂) suggests altered dipole moments and steric effects compared to the para isomer .
  • Key Insight : Para-substituted bromophenyl groups likely enhance aromatic stacking interactions, making this compound more suitable for targets requiring planar binding.

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